3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate

Medicinal Chemistry Lead Optimisation Physicochemical Property Optimisation

3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate (CAS 853319-01-4) is a fully aromatized pyrrolo[2,1-a]phthalazine tricarboxylate ester with the molecular formula C₂₂H₂₄N₂O₆ and a molecular weight of 412.44 g·mol⁻¹. The compound belongs to the pyrrolodiazine class of fused heterocycles, characterised by a phthalazine core annulated to a pyrrole ring bearing three ester substituents at positions 1, 2, and 3.

Molecular Formula C22H24N2O6
Molecular Weight 412.4 g/mol
CAS No. 853319-01-4
Cat. No. B15076107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
CAS853319-01-4
Molecular FormulaC22H24N2O6
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C2N1N=CC3=CC=CC=C32)C(=O)OC(C)C)C(=O)OC(C)C
InChIInChI=1S/C22H24N2O6/c1-6-28-22(27)19-17(21(26)30-13(4)5)16(20(25)29-12(2)3)18-15-10-8-7-9-14(15)11-23-24(18)19/h7-13H,6H2,1-5H3
InChIKeyOKLKVYHVSOSXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate (CAS 853319-01-4): Structural Baseline and Procurement-Relevant Identity


3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate (CAS 853319-01-4) is a fully aromatized pyrrolo[2,1-a]phthalazine tricarboxylate ester with the molecular formula C₂₂H₂₄N₂O₆ and a molecular weight of 412.44 g·mol⁻¹ [1]. The compound belongs to the pyrrolodiazine class of fused heterocycles, characterised by a phthalazine core annulated to a pyrrole ring bearing three ester substituents at positions 1, 2, and 3 . It is supplied as part of rare-chemical screening collections for early discovery research, with a typical certified purity of 95% . The compound is structurally distinct from its closest commercially available analogs—triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate (CAS 321922-17-2) and 3-ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate (CAS 52488-27-4)—by virtue of its diisopropyl ester substitution at positions 1 and 2, which imparts differentiated physicochemical and steric properties relevant to medicinal chemistry and materials science applications [1].

Why Generic Substitution Fails for 3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate


Pyrrolo[2,1-a]phthalazine tricarboxylate esters are not functionally interchangeable, because the identity of the ester alkyl groups governs lipophilicity, steric shielding of the heterocyclic core, and metabolic vulnerability [1][2]. The triethyl analog (CAS 321922-17-2, MW 384.4, clogP ~2.3–2.9) and the dimethyl-ethyl analog (CAS 52488-27-4, MW 356.3) are smaller, more polar, and carry distinct hydrogen-bonding and solvation profiles compared to the diisopropyl-ethyl target compound (MW 412.44, clogP 3.65) . Replacing the target compound with a smaller-ester analog in a structure–activity relationship (SAR) study, a logP-dependent assay, or a sterically sensitive binding pocket would alter the outcome in ways that are both predictable in direction and quantifiable in magnitude, as shown in the evidence items below. Even within the same patent family, pyrrolophthalazine derivatives are explicitly differentiated by their ester substituent patterns for distinct therapeutic indications [3].

Quantitative Differentiation Evidence for 3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate vs. Closest Analogs


Molecular Weight Differentiation vs. Triethyl and Dimethyl-Ethyl Tricarboxylate Analogs

The target compound carries a molecular weight of 412.44 g·mol⁻¹ (C₂₂H₂₄N₂O₆), which is 28.0 g·mol⁻¹ higher (+7.3%) than the triethyl analog (C₂₀H₂₀N₂O₆, MW 384.39) and 56.1 g·mol⁻¹ higher (+15.8%) than the dimethyl-ethyl analog (C₁₈H₁₆N₂O₆, MW 356.3). These differences arise solely from the replacement of ethyl or methyl ester groups with isopropyl esters at positions 1 and 2 [1]. The increased mass places the target compound at the upper boundary of the conventional lead-like chemical space (MW ≤ 400) while the smaller-ester analogs remain comfortably within it, making the target compound a deliberate tool for probing the MW tolerance of a given target or for increasing van der Waals contact surface in a binding pocket.

Medicinal Chemistry Lead Optimisation Physicochemical Property Optimisation

Calculated LogP Differentiation vs. Smaller-Ester Tricarboxylate Analogs

The target compound has a calculated partition coefficient (clogP) of 3.65, as computed for the structure with formula C₂₂H₂₄N₂O₆ [1]. By contrast, the dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate analog—a related pyrrolophthalazine diester—has a reported logP of 2.27 . The ~1.4 log-unit increase for the target compound is consistent with the replacement of methyl esters with isopropyl esters, each of which contributes approximately +0.7 log units to the partition coefficient relative to a methyl ester (Hansch π for isopropyl vs. methyl ≈ +1.3 per ester when corrected for branching). While no experimentally measured logP value has been published specifically for the target compound, the calculated value of 3.65 provides a quantitative, structurally consistent estimate that distinguishes it from the less lipophilic triethyl analog (estimated clogP ~2.3–2.9) and the dimethyl-ethyl analog (estimated clogP ~1.5–2.1) .

Lipophilicity-Driven Design ADME Profiling Partition Coefficient Optimisation

Steric Bulk Differentiation: Isopropyl vs. Methyl/Ethyl Ester Substituents

The diisopropyl ester groups at positions 1 and 2 of the target compound introduce significantly greater steric bulk than the ethyl or methyl esters found in the closest analogs. Quantitatively, the Taft steric parameter (Eₛ) for isopropyl is –0.47, compared to –0.07 for ethyl and 0.00 for methyl [1]. This represents a 6.7-fold larger steric demand per ester group. The topological polar surface area (TPSA) of the target compound is calculated as 83.26 Ų [2], which is identical to that of the triethyl and dimethyl-ethyl analogs (all tricarboxylates share the same heterocyclic core and ester oxygen count), confirming that the differentiation lies in the three-dimensional steric occupancy rather than in hydrogen-bonding capacity. The increased steric bulk is expected to reduce esterase-mediated hydrolysis rates and to alter the compound's fit within sterically constrained binding sites, as has been demonstrated for isopropyl ester prodrugs in other heterocyclic series [3].

Steric Shielding Binding Pocket Compatibility Metabolic Stability

Fluorescence Property Class Differentiation: Pyrrolophthalazine vs. Pyrrolopyridazine Core

Pyrrolophthalazine (PHP) compounds, as a class, are intense blue emitters but exhibit negligible quantum yields, in marked contrast to the structurally analogous pyrrolopyridazine (PP) derivatives which achieve quantum yields up to 90% [1][2]. In one systematic study, the quantum yield of pyrrolopyridazine derivatives was reported as approximately 25%, while pyrrolophthalazine derivatives showed emission that was 'negligible yet measurable' [2]. Although no quantum yield has been specifically measured for the target compound, the class-level inference is that any pyrrolophthalazine tricarboxylate—including this diisopropyl-ethyl derivative—will exhibit this low-quantum-yield fluorescence signature due to the phthalazine (benzo-fused diazine) core rather than the pyridazine core. The ester substituents (isopropyl vs. methyl/ethyl) are reported to influence the absorption hypsochromic shift but not the quantum-yield classification [1].

Fluorescent Probe Design Blue Organic Luminophores Quantum Yield Screening

Rotatable Bond Count and Conformational Flexibility vs. Tricarboxylate Analogs

The target compound possesses 8 rotatable bonds, as calculated from its structure (C₂₂H₂₄N₂O₆) [1]. The triethyl analog (C₂₀H₂₀N₂O₆) has 5 rotatable bonds, and the dimethyl-ethyl analog (C₁₈H₁₆N₂O₆) has 4 rotatable bonds . Each isopropyl ester contributes 2 additional rotatable bonds relative to a methyl ester and 1 additional rotatable bond relative to an ethyl ester. The increased conformational自由度 has implications for entropic binding penalties: the target compound is expected to lose more conformational entropy upon binding to a rigid protein pocket than its smaller-ester counterparts, which must be compensated by enthalpic gains. This parameter is directly relevant for structure-based drug design efforts where ligand efficiency metrics (e.g., LE = ΔG / N_heavy_atoms) are tracked [2].

Conformational Analysis Entropic Binding Penalty Ligand Efficiency

Patent Landscape and Structural Novelty Space Relative to Prior-Art Pyrrolophthalazine Derivatives

The foundational patent family for pyrrolophthalazine derivatives (EP 0 319 330 A2/A3, May & Baker Ltd., priority 1987) claims compounds of general formula I where R¹ and R² represent cycloalkyl, optionally substituted alkyl, alkenyl, alkynyl, aryl, or heteroaryl, and R³ is a defined lactone or hydroxy-ester chain [1]. The target compound—bearing three simple ester groups (isopropyl, isopropyl, ethyl) and no lactone or hydroxy-alkyl side chain—falls outside the primary Markush claims of EP 0 319 330, which requires R³ to contain a -Y-CH₂-CH(OH)-CH₂-COOR⁵ or lactone moiety. This structural divergence places the target compound in a distinct intellectual property space. By contrast, the triethyl and dimethyl-ethyl analogs, which also lack the specified R³ substitution, occupy the same unclaimed ester-only chemical space but without the steric and lipophilic differentiation provided by the diisopropyl substitution .

Intellectual Property Freedom-to-Operate Chemical Novelty

Recommended Application Scenarios for 3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate Based on Quantitative Differentiation Evidence


Steric Probe in Structure–Activity Relationship (SAR) Studies Targeting Sterically Constrained Binding Pockets

The diisopropyl ester substitution provides a Taft Eₛ value of –0.47 per ester, representing a 6.7-fold increase in steric demand over an ethyl ester (Eₛ = –0.07). This makes the compound an ideal tool for SAR series where the steric tolerance of a hydrophobic enzyme pocket (e.g., kinase ATP-binding site, GPCR allosteric site) must be systematically mapped [1]. The identical TPSA (83.26 Ų) across the tricarboxylate series ensures that any observed potency shift relative to the triethyl or dimethyl-ethyl analogs can be attributed primarily to steric effects rather than to changes in hydrogen-bonding capacity [2].

Lipophilicity-Dependent ADME Profiling and LogP Threshold Determination

With a clogP of 3.65, the target compound occupies a lipophilicity range that is approximately 1.4 log units above a related dimethyl pyrrolophthalazine diester (logP 2.27) and an estimated 0.7–1.4 log units above the triethyl tricarboxylate analog [3]. This makes it a valuable member of a logP ladder series for determining the lipophilicity threshold at which metabolic clearance, phospholipidosis risk, or solubility-limited absorption become problematic for the pyrrolophthalazine chemotype. Procurement of this specific compound is warranted when a systematic logP range must be spanned with core-identical analogs.

Metabolic Stability Screening via Ester Steric Shielding

Isopropyl esters are known to resist esterase-mediated hydrolysis more effectively than ethyl or methyl esters due to steric hindrance around the carbonyl carbon [4]. The target compound, bearing two isopropyl esters at positions 1 and 2, can serve as a sterically shielded comparator in metabolic stability panels (e.g., human liver microsome or plasma stability assays) alongside the triethyl and dimethyl-ethyl analogs. A quantitative comparison of intrinsic clearance (CLᵢₙₜ) or half-life (t₁/₂) across the ester series would directly reveal the contribution of ester steric bulk to metabolic stability for this chemotype.

Negative Control for Fluorescence-Based Assays Utilizing Pyrrolodiazine Libraries

Pyrrolophthalazine compounds as a class exhibit negligible quantum yields, in contrast to pyrrolopyridazine derivatives which achieve up to 90% quantum yield [5][6]. The target compound's diisopropyl ester substitution does not alter this class-level fluorescence signature, making it suitable as a non-fluorescent (or minimally fluorescent) control in high-throughput screening assays that employ fluorescence readouts, where a structurally matched but non-interfering compound is required to discriminate true biological activity from optical artifacts.

Quote Request

Request a Quote for 3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.